BenchChemオンラインストアへようこそ!

Flonoltinib maleate

Binding Kinetics JAK2 Pseudokinase Domain Selectivity Mechanism

Flonoltinib maleate is the only JAK2 inhibitor that simultaneously targets JH1 and JH2 domains, delivering >600‑fold selectivity over JAK1/3 with no RET activity — a cleaner probe than ruxolitinib or fedratinib. In myelofibrosis models it achieves superior survival (~95 vs ~75 days) and greater fibrosis reduction. Clinical data show a 77.3% SVR35 spleen response vs historical 42%. Its long half‑life and once‑daily oral dosing ensure consistent 24‑h target coverage, making it the definitive choice for JAK2‑specific signalling studies.

Molecular Formula C25H36FN7O5S
Molecular Weight 565.7 g/mol
Cat. No. B13838645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlonoltinib maleate
Molecular FormulaC25H36FN7O5S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F.OS(=O)(=O)O
InChIInChI=1S/C25H34FN7O.H2O4S/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34;1-5(2,3)4/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30);(H2,1,2,3,4)
InChIKeyIEZUCWOITIANPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flonoltinib Maleate: Technical Overview and Procurement Context for a Next-Generation JAK2/FLT3 Inhibitor


Flonoltinib maleate (FM) is an orally active, small-molecule dual inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3) [1]. It is currently in clinical development, with Phase II and Phase III trials ongoing, for the treatment of myeloproliferative neoplasms (MPNs), including primary and secondary myelofibrosis (MF) and polycythemia vera (PV) [2]. A key differentiator is its novel binding mechanism: unlike other JAK2 inhibitors that bind only to the kinase domain (JH1), FM exhibits high selectivity by simultaneously binding to both the JH1 and the pseudokinase domain (JH2) of JAK2 [3]. This unique binding profile underlies its potent activity and distinct selectivity profile, making it a compound of significant interest for research and targeted therapeutic development.

Procurement Rationale for Flonoltinib Maleate: Why In-Class JAK Inhibitors Are Not Interchangeable


In the JAK inhibitor class, seemingly minor differences in chemical structure translate to major variations in target selectivity, binding kinetics, and clinical safety and efficacy profiles. Flonoltinib maleate (FM) is not functionally equivalent to its comparators, even those with overlapping JAK2/FLT3 targets. Generic substitution or simple selection of another JAK2 inhibitor like ruxolitinib or fedratinib is not scientifically justified due to FM's distinct dual-binding mechanism [1] which confers a unique selectivity ratio [2] and differentiated in vivo activity [3]. For procurement decisions in research or clinical trials, the specific chemical identity—and thus the unique pharmacodynamic fingerprint—of FM is critical. The following quantitative evidence details the specific, measurable points of differentiation that define FM and underpin its distinct research and therapeutic utility, emphasizing why its selection over other JAK inhibitors is a matter of precise experimental or clinical design.

Quantitative Differentiation of Flonoltinib Maleate vs. Key JAK Inhibitors: An Evidence-Based Selection Guide


Binding Mechanism: Unique Dual JH1/JH2 Domain Engagement vs. Single-Domain Inhibition

Flonoltinib maleate (FM) differentiates itself from all marketed JAK2 inhibitors through its unique binding mechanism. While comparators like ruxolitinib and fedratinib bind solely to the ATP-binding site of the JAK2 kinase domain (JH1), FM achieves high selectivity for JAK2 by simultaneously binding to both the kinase domain (JH1) and the pseudokinase domain (JH2) [1]. This dual-domain engagement is confirmed by cocrystal structures and surface plasmon resonance (SPR) assays, which demonstrate FM has a stronger affinity for the JH2 domain (KD = 3.14 µM) and the disease-relevant mutant JH2V617F (KD = 5.21 µM) compared to the JH1 domain (KD = 20.9 µM) . This represents a fundamental difference in molecular target engagement, a feature absent in other approved JAK inhibitors [2].

Binding Kinetics JAK2 Pseudokinase Domain Selectivity Mechanism Structural Biology

JAK2 Potency and Selectivity: Superior IC50 and >600-Fold Window vs. Key Comparators

Flonoltinib maleate (FM) demonstrates a more potent and highly selective inhibition profile against JAK2 compared to its closest in-class alternatives. In cell-free assays, FM inhibits JAK2 with an IC50 of 0.8 nM, which is superior to the activity of ruxolitinib (IC50 ~2.8-7.2 nM) and fedratinib (IC50 ~3 nM) [1]. More critically, FM's selectivity over other JAK family kinases is exceptional. It displays 863-fold selectivity for JAK2 over JAK1 and 696-fold selectivity over JAK3 [2]. Another source reports a >600-fold selectivity over both JAK1 and JAK3 [1]. In stark contrast, ruxolitinib is a JAK1/2 inhibitor with only ~130-fold selectivity over JAK3 [3], and fedratinib's selectivity over JAK1 and JAK3 is significantly lower, at 35- to 300-fold . This high selectivity window for FM is a direct consequence of its unique dual JH1/JH2 binding [1].

Enzyme Inhibition Kinase Selectivity IC50 JAK-STAT Pathway

Preclinical In Vivo Efficacy: Superior Survival and Anti-Fibrotic Effect in MPN Models vs. Ruxolitinib

In head-to-head preclinical studies using a JAK2V617F-induced myeloproliferative neoplasm (MPN) murine model, Flonoltinib maleate (FM) demonstrated a statistically significant survival advantage over ruxolitinib. Treatment with FM at 25 mg/kg BID resulted in significantly prolonged survival (median survival ~95 days) compared to ruxolitinib at 30 mg/kg BID (median survival ~75 days) and a vehicle control (median survival ~55 days) [1]. Furthermore, histopathological analysis from the same model revealed that FM treatment led to a superior reduction in bone marrow and spleen fibrosis compared to ruxolitinib [2]. These data indicate that the superior potency and selectivity of FM in vitro translate to a more profound and durable therapeutic effect in a disease-relevant in vivo setting.

In Vivo Efficacy Myelofibrosis Model Survival Spleen Fibrosis

Clinical Splenic Response: 77.3% SVR35 at 24 Weeks Suggests Superior Efficacy to Ruxolitinib's Historical 42%

A key clinical endpoint for myelofibrosis therapies is spleen volume reduction (SVR35), defined as a ≥35% reduction in spleen volume from baseline at 24 weeks. In a Phase I/IIa clinical trial, Flonoltinib maleate (FM) achieved an SVR35 response rate of 77.3% in 31 evaluable patients with intermediate-2 or high-risk myelofibrosis [1]. This response rate is notably higher than the historical SVR35 response rates reported in the pivotal Phase III COMFORT-I and COMFORT-II trials for ruxolitinib, which were 41.9% and 28.5%, respectively [2]. While a cross-trial comparison has inherent limitations, this magnitude of difference (77.3% vs. ~42%) in the same well-established endpoint is a strong indicator of differentiated clinical activity for FM.

Clinical Trial Myelofibrosis Spleen Volume Reduction Efficacy Endpoint

Pharmacokinetics: High Oral Bioavailability and Long Half-Life in Preclinical Models

A key differentiator for Flonoltinib maleate (FM) is its favorable pharmacokinetic (PK) profile, characterized by high oral bioavailability and a long elimination half-life. In a preclinical study, after oral administration in rats (10 mg/kg) and dogs (5 mg/kg), FM exhibited an absolute oral bioavailability (F%) of 42.3% and 45.5%, respectively [1]. The elimination half-life (t1/2) was long, measured at 19.4 hours in rats and 10.4 hours in dogs [1]. This long half-life supports once-daily (QD) dosing, as implemented in ongoing clinical trials [2]. In contrast, ruxolitinib has a very short half-life (t1/2 ~3 hours) requiring twice-daily (BID) dosing [3]. This substantial PK difference is a critical factor influencing drug exposure and dosing regimen convenience, providing FM with a distinct advantage for sustained target inhibition.

Pharmacokinetics Oral Bioavailability Half-Life Drug Metabolism

Kinase Selectivity Profile: Distinct Off-Target Signature vs. Ruxolitinib and Fedratinib

Beyond JAK family selectivity, Flonoltinib maleate (FM) exhibits a distinct kinase off-target profile that differentiates it from other JAK2 inhibitors. In a broad panel of 100 human kinases associated with cancer, FM at 0.1 µM showed significant inhibitory activity (>50% inhibition) only against CDK4/6, LCK, and LYN kinases, with no other major off-targets identified [1]. This is in contrast to ruxolitinib, which, as a JAK1/2 inhibitor, has a broader impact on cytokine signaling [2], and fedratinib, which also potently inhibits RET (IC50 = 48 nM) and has known risks of Wernicke's encephalopathy due to off-target effects [3]. The cleaner off-target profile of FM, particularly its lack of significant RET inhibition, may translate to a more favorable safety and tolerability profile, a key consideration in chronic therapies for MPNs.

Kinase Profiling Off-Target Effects Selectivity Panel Safety Pharmacology

Defined Research and Industrial Applications for Flonoltinib Maleate Based on Quantitative Differentiation


Preclinical Research in JAK2V617F-Driven Myeloproliferative Neoplasms Requiring Superior In Vivo Efficacy

Flonoltinib maleate is the compound of choice for in vivo studies in murine models of MPNs where the goal is to achieve maximal disease modification beyond standard JAK2 inhibition. Its demonstrated ability to prolong survival more effectively than ruxolitinib (median survival ~95 vs. ~75 days) and to more potently reduce bone marrow and spleen fibrosis in the JAK2V617F knock-in mouse model makes it ideal for research on disease reversal and fibrosis mechanisms [1][2].

Investigational Clinical Trials for Intermediate/High-Risk Myelofibrosis with a Focus on Superior Splenic Response

For clinical research organizations and trial sponsors, FM presents a compelling case for investigation in patients with significant splenomegaly. The Phase I/IIa trial data showing a 77.3% SVR35 rate at 24 weeks [1] substantially outperforms the historical ~42% rate seen with the standard-of-care ruxolitinib [2]. This quantitative differentiation positions FM as a high-potential candidate for registration-directed trials seeking to establish a new benchmark in spleen volume reduction for myelofibrosis patients.

Pharmacology Studies Focused on Sustained Target Engagement and Once-Daily Dosing

In both preclinical and clinical pharmacology settings, FM's pharmacokinetic profile is a key differentiator. Its long half-life in rats (19.4 h) and dogs (10.4 h) and high oral bioavailability (>42%) enable once-daily dosing, as is being utilized in Phase II/III trials [1][2]. This is in stark contrast to ruxolitinib's short 3-hour half-life and BID dosing. Therefore, FM is the superior candidate for studies requiring consistent 24-hour target coverage or investigating the pharmacodynamic consequences of sustained vs. intermittent pathway inhibition.

In Vitro Research Requiring High-Selectivity JAK2 Inhibition with a Clean Off-Target Profile

For cellular and biochemical assays where interpretation of results depends on precise, on-target JAK2 inhibition without confounding effects from other JAK family members or kinases like RET, Flonoltinib maleate is the preferred reagent. Its >600-fold selectivity over JAK1 and JAK3 [1] and its lack of RET inhibition (IC50 > 10 µM) [2] provide a cleaner pharmacological tool compared to the less selective ruxolitinib or the RET-active fedratinib. This is critical for experiments aimed at dissecting JAK2-specific signaling pathways in hematopoietic and cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flonoltinib maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.